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Compound of Interest

Compound Name: 1-Octanol, 2-iodo-
CAS No.: 119297-96-0
Cat. No.: B14304805
Get Quote
. J

Molecular Weight: 256.12 g/mol

Executive Summary

2-iodo-1-octanol represents a classic "ambiphilic" building block in organic synthesis. It
possesses two distinct reactive centers: a nucleophilic hydroxyl group at C1 and an
electrophilic carbon-iodide bond at C2. This duality allows for divergent synthetic pathways
controlled strictly by pH and solvent conditions.

This guide focuses on three critical workflows:
 Intramolecular Cyclization: Rapid synthesis of 1,2-epoxyoctane.
» Regioselective Azidolysis: Controlled synthesis of 2-azido-1-octanol vs. 1-azido-2-octanol.

o Hydrolytic Conversion: Generation of 1,2-octanediol.

Mechanistic Profiling & Reactivity
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Understanding the competition between intermolecular and intramolecular substitution is the

key to mastering this molecule.

The "Switch" Mechanism

The reactivity of 2-iodo-1-octanol is governed by the basicity of the medium.
o Pathway A (Basic Conditions): The alkoxide formed at C1 attacks C2 via an intramolecular

mechanism (Williamson ether synthesis type), displacing iodide to form 1,2-epoxyoctane.
This reaction is kinetically favored over intermolecular substitution due to entropic factors
(neighboring group participation).

o Pathway B (Neutral/Acidic Conditions): The hydroxyl group remains protonated. External
nucleophiles (e.qg.,

) can directly attack the C2 position, displacing iodide. However, this secondary center is
sterically hindered compared to primary halides, often requiring elevated temperatures or
polar aprotic solvents.

Visualizing the Reaction Pathways
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Figure 1: Divergent reaction pathways for 2-iodo-1-octanol controlled by pH and reagents.
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Experimental Protocols
Protocol A: Synthesis of 1,2-Epoxyoctane
(Intramolecular Substitution)

This is the most reliable transformation for this substrate. The reaction is virtually quantitative
under biphasic conditions.

Reagents:
e 2-lodo-1-octanol (1.0 equiv)
e Sodium Hydroxide (NaOH), 2.0 M aqueous solution

e Dichloromethane (DCM) or Diethyl Ether (

Procedure:

Preparation: Dissolve 2-iodo-1-octanol (e.g., 10 mmol, 2.56 g) in DCM (20 mL) in a round-
bottom flask.

Addition: Add 2.0 M NaOH (10 mL, 20 mmol) to the vigorously stirred organic phase.

Reaction: Stir at room temperature (20-25°C) for 30—-60 minutes.
o Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodohydrin (

) will disappear, and the epoxide (

) will appear.

Workup: Separate the layers. Extract the aqueous layer once with DCM (10 mL).

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure (keep bath temp < 30°C due to epoxide volatility).

Yield: Expect >90% yield of a clear, colorless oil.[1]
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Key Insight: The biphasic system protects the formed epoxide from hydrolyzing back to the diol,
which can occur in homogenous aqueous base.

Protocol B: Regioselective Synthesis of Azido-Octanols

This protocol demonstrates how to access either regioisomer using the epoxide generated in
Protocol A as the "switchable" intermediate.

Option 1: Synthesis of 1-Azido-2-octanol (Terminal Attack)

Target: Nucleophile attacks the less hindered primary carbon.
¢ Conditions: Dissolve 1,2-epoxyoctane (5 mmol) in Methanol/Water (4:1, 10 mL).
e Reagent: Add Sodium Azide (

, 7.5 mmol) and Ammonium Chloride (
, 5 mmol).

o Reaction: Reflux (65°C) for 4—6 hours. The pH remains near neutral/basic, favoring steric
control.

e Result: 95:5 ratio favoring the 1-azido product.

Option 2: Synthesis of 2-Azido-1-octanol (Internal Attack)

Target: Nucleophile attacks the more substituted secondary carbon (electronic control).

Conditions: Suspend 1,2-epoxyoctane (5 mmol) in Water (10 mL).

Reagent: Add Sodium Azide (

, 15 mmol).

Adjustment: Adjust pH to 4.0—4.5 using Acetic Acid or dilute

Reaction: Stir at 30°C for 12 hours.
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e Mechanism: Protonation of the epoxide oxygen creates a partial positive charge on the more
substituted carbon (C2), directing the azide attack to that position despite steric hindrance.

e Result: >85% selectivity for the 2-azido product.

Data Summary & Comparison
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Safety & Handling

o Alkyl lodides: 2-iodo-1-octanol is light-sensitive and a potential alkylating agent. Store in
amber vials at 4°C. Discard if the liquid turns dark purple/brown (indicates free iodine
release).

o Sodium Azide: Highly toxic and can form explosive metal azides. Never use halogenated
solvents (like DCM) with sodium azide in the presence of transition metals, though DCM is
safe for the epoxidation step (Protocol A) where no azide is present. For Protocol B, use
water/methanol.

o Epoxides: 1,2-epoxyoctane is a potential mutagen and skin irritant. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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